molecular formula C16H23NO5 B13689323 tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate

tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate

Cat. No.: B13689323
M. Wt: 309.36 g/mol
InChI Key: WKWHDLIYFZGDCD-UHFFFAOYSA-N
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Description

tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate: is an organic compound with the molecular formula C16H23NO5 and a molecular weight of 309.36 g/mol . It is characterized by the presence of a tert-butyl group, an ethoxy group, and a Cbz (carbobenzyloxy) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

The synthesis of tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate typically involves multiple steps. One common method includes the following steps :

    Starting Materials: tert-Butyl acetate, 2-chloroethanol, sodium hydride, sulfur trioxide, thionyl chloride, triethylamine, acetic anhydride, dimethylformamide, magnesium, ethyl ether, and carbon dioxide.

    Reaction Steps:

Chemical Reactions Analysis

tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

    Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate depends on its intended use. In chemical reactions, it acts as a reagent that participates in various transformations, such as nucleophilic substitution and esterification. The molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and catalysts.

Comparison with Similar Compounds

tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in organic synthesis.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 2-[2-(phenylmethoxycarbonylamino)ethoxy]acetate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-14(18)12-20-10-9-17-15(19)21-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,19)

InChI Key

WKWHDLIYFZGDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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